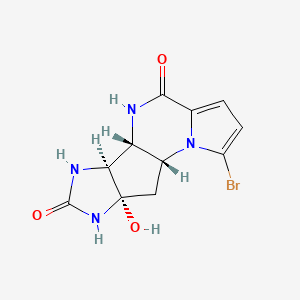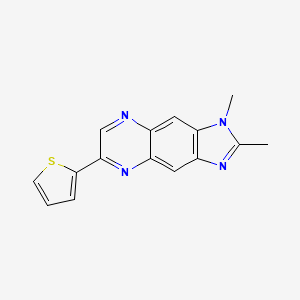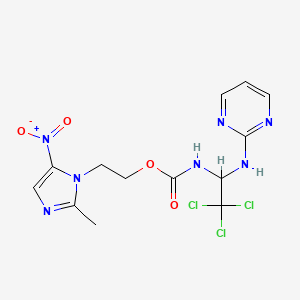
Apcin
Overview
Description
Apcin is a potent and competitive inhibitor of the anaphase-promoting complex/cyclosome (APC/C), specifically targeting the Cdc20 protein. The anaphase-promoting complex/cyclosome is a multifunctional ubiquitin-protein ligase that regulates various cellular processes such as cell division, differentiation, genome stability, energy metabolism, cell death, autophagy, and carcinogenesis .
Scientific Research Applications
Apcin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of the anaphase-promoting complex/cyclosome and its role in cellular processes.
Biology: Investigated for its effects on cell division, differentiation, and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells and induce apoptosis
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery
Mechanism of Action
Target of Action
Apcin is a ligand of Cdc20 , a protein that plays a crucial role in the mid-anaphase process of cellular mitosis . Cdc20 is a coactivator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multifunctional ubiquitin-protein ligase . The APC/C targets different substrates for ubiquitylation, thereby regulating a variety of cellular processes such as cell division, differentiation, genome stability, energy metabolism, cell death, autophagy, and carcinogenesis .
Mode of Action
This compound acts as a potent and competitive inhibitor of the APC/C’s E3 ligase activity . It achieves this by binding to Cdc20 and preventing substrate recognition . This competitive inhibition of APC/C-dependent ubiquitylation blocks substrate-mediated Cdc20 loading onto the APC .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS). The UPS plays a critical role in regulating numerous cellular pathways by controlling the abundance, activity, and localization of a vast variety of cellular proteins . This compound, by inhibiting Cdc20, affects the functioning of the APC/C, which is a key player in the UPS .
Result of Action
This compound has been shown to have significant anti-proliferative effects. For instance, it has been found to inhibit the growth of cancer cells . This compound can prolong mitosis, which is a result of its specific binding to the D-box pocket of Cdc20 . In addition, this compound has been found to induce casp
Safety and Hazards
Apcin may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Cdc20 is a promising drug target that plays an important role in the mid-anaphase process of cellular mitosis, and Apcin is the only reported core structure of the Cdc20-specific inhibitor . Some potent this compound derivatives were obtained in previous research, and a structure–activity relationship was determined .
Biochemical Analysis
Biochemical Properties
Apcin plays a crucial role in biochemical reactions by binding to CDC20 and inhibiting its interaction with APC/C. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound interacts with several biomolecules, including CDC20, APC/C, and various substrates targeted for degradation by APC/C. The nature of these interactions involves the binding of this compound to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by causing cell cycle arrest at the metaphase-anaphase transition. This effect is mediated through the inhibition of CDC20, which is essential for the progression of the cell cycle. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of APC/C. For example, in glioblastoma cells, this compound has been shown to increase sensitivity to temozolomide, a chemotherapeutic agent, by promoting apoptosis and inhibiting cell migration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CDC20, which inhibits the interaction between CDC20 and APC/C. This inhibition prevents the ubiquitination and degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound specifically binds to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C. This disruption of the APC/C-CDC20 interaction results in the accumulation of cell cycle regulators, such as cyclins, and the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits time-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of this compound in vitro and in vivo have been studied, showing that this compound remains stable under physiological conditions and retains its inhibitory activity over extended periods. Long-term effects of this compound on cellular function include sustained cell cycle arrest and apoptosis, as well as increased sensitivity to chemotherapeutic agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, this compound may cause adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumor activity. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CDC20 and APC/C. By inhibiting CDC20, this compound disrupts the normal function of APC/C, leading to the accumulation of cell cycle regulators and the activation of apoptotic pathways. This compound also affects metabolic flux and metabolite levels by altering the degradation of key metabolic enzymes and regulators. These changes in metabolic pathways contribute to the antitumor effects of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation within cells are influenced by its binding to CDC20 and other biomolecules. The transport and distribution of this compound are critical for its therapeutic efficacy, as they determine the concentration of this compound at the target sites .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with CDC20 and APC/C. This compound is localized to the cytoplasm, where it binds to CDC20 and inhibits its interaction with APC/C. This localization is essential for this compound’s inhibitory activity, as it allows this compound to effectively disrupt the function of APC/C and induce cell cycle arrest and apoptosis. Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, directing it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apcin can be synthesized through a series of chemical reactions involving the formation of ureido-based derivatives. The synthesis typically involves the reaction of purine or pyrimidine derivatives with ureido compounds under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols, ensuring high purity and yield. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .
Chemical Reactions Analysis
Types of Reactions: Apcin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of analogues
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions include various this compound analogues with modified functional groups, enhancing their binding affinity and biological activity .
Comparison with Similar Compounds
ProTAME: Another inhibitor of the anaphase-promoting complex/cyclosome, but with a different mechanism of action.
TAME: A cell-permeable inhibitor that targets the anaphase-promoting complex/cyclosome.
Ureido-based Apcin Analogues: These analogues have been synthesized to enhance the binding affinity and biological activity of this compound
Uniqueness of this compound: this compound is unique due to its specific binding to the Cdc20 protein and its ability to competitively inhibit the anaphase-promoting complex/cyclosome. This specificity makes it a valuable tool in studying the role of the anaphase-promoting complex/cyclosome in cellular processes and its potential as an anticancer agent .
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHXVOGJFGTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300815-04-7 | |
| Record name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)
![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B1665052.png)


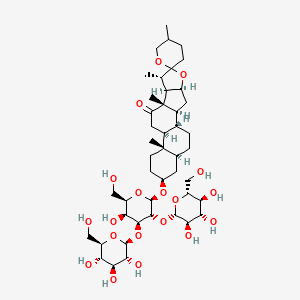
![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)
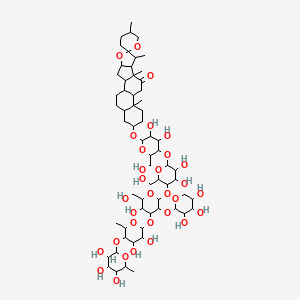
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)


